

# Literature Review of Malignant Migrating Partial Seizures of Infancy (MMPSI) Case Studies

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

Malignant Migrating Partial Seizures of Infancy (MMPSI), also known as Epilepsy of Infancy with Migrating Focal Seizures (EIMFS), is a rare and severe early infantile epileptic encephalopathy.[1][2] The syndrome is characterized by the onset of nearly continuous, multifocal seizures within the first six months of life.[1][3][4] These seizures are often resistant to treatment and are associated with a migration of electrographic seizure activity from one cortical region to another.[2][5] This relentless seizure activity leads to progressive deterioration of psychomotor development, profound developmental delay, and a poor prognosis.[1][5][6] While the precise etiology was historically unknown, recent advancements in genetic testing have identified causative variants in several genes, with mutations in the KCNT1 gene being the most common known cause.[5][7]

This guide provides a technical review of key findings from **MMPSI** case studies, with a focus on quantitative data, experimental protocols, and the logical workflow for diagnosis and prognosis.

# Quantitative Data from a 36-Patient Case Study

A cornerstone of recent **MMPSI** literature is a multicenter retrospective case study that analyzed 36 patients. This study provides the most comprehensive quantitative data to date on the genetic landscape, clinical outcomes, and prognostic indicators of the syndrome.[1][8]



#### **Overall Clinical Outcomes**

The general prognosis for the 36 patients in the cohort was poor, highlighting the severity of the condition.

| Outcome Category            | Number of Patients (n=36) | Percentage |
|-----------------------------|---------------------------|------------|
| Ineffective Seizure Control | 13                        | 36.1%      |
| Severe Retardation          | 14                        | 38.9%      |
| Deceased                    | 6                         | 16.7%      |

Table 1: Summary of primary clinical outcomes in a 36-patient MMPSI cohort.[1][8]

# **Genetic Etiology**

Genetic testing was performed on 26 of the 36 patients, revealing causative variants in a significant portion of cases.

| Genetic Finding                           | Number of Patients | Details                                                                                                                            |  |
|-------------------------------------------|--------------------|------------------------------------------------------------------------------------------------------------------------------------|--|
| Total with Causative Variants             | 17 / 36            | 47.2% of total cohort                                                                                                              |  |
| Genes Identified                          | 11                 | Including KCNT1 (3 patients),<br>SCN2A (6 patients), and 6<br>novel MMPSI genes (PCDH19,<br>ALDH7A1, DOCK6, PRRT2,<br>ALG1, ATP7A) |  |
| Genes Associated with Poor<br>Prognosis   | 6                  | KCNT1, SCN2A, SCN1A,<br>ALG1, ATP7A, WWOX                                                                                          |  |
| Genes Associated with Better<br>Prognosis | 4                  | PRRT2, SCN2A, ALDH7A1,<br>PNPO                                                                                                     |  |

Table 2: Genetic findings in the **MMPSI** patient cohort.[1][8] Note that SCN2A appears in both prognostic categories, suggesting variable outcomes.



## **Prognostic Indicators**

The study correlated findings from Magnetic Resonance Imaging (MRI) and Electroencephalography (EEG) with patient outcomes, identifying key indicators of poor prognosis.

| Indicator                     | Total Patients<br>with Indicator | Ineffective<br>Seizure<br>Control | Severe<br>Retardation | Deceased  |
|-------------------------------|----------------------------------|-----------------------------------|-----------------------|-----------|
| Abnormal MRI                  | 17                               | 8 (47.1%)                         | 7 (41.2%)             | 4 (23.5%) |
| Normal MRI                    | 19                               | 9 (47.4%)                         | 7 (36.8%)             | 2 (10.5%) |
| Hypsarrhythmia<br>(EEG)       | 13                               | 6 (46.1%)                         | 6 (46.1%)             | 2 (15.4%) |
| Burst<br>Suppression<br>(EEG) | 7                                | 1 (14.3%)                         | 3 (42.9%)             | 3 (42.9%) |

Table 3: Correlation of MRI and EEG findings with negative clinical outcomes.[1][8]

# **Experimental Protocols**

The diagnosis and study of MMPSI rely on specific clinical and laboratory methodologies.

### **Electroencephalography (EEG)**

EEG is the primary tool for diagnosing **MMPSI**. The hallmark finding is the migration of seizure discharges from one cortical area to another.[2][3]

Procedure: Long-term video-EEG monitoring is essential to capture the characteristic seizure patterns.[9] This involves placing electrodes on the scalp according to a standardized system (e.g., the 10-20 system) to record brain electrical activity over an extended period, often 24 hours or more. The video recording is synchronized with the EEG data to correlate electrographic events with clinical manifestations.[10]



- Key Ictal Pattern: The typical ictal EEG pattern consists of rhythmic alpha or theta activity
  that begins in one cortical region and spreads.[2] Crucially, consecutive seizures will show
  discharges originating from different, independent sites, demonstrating the "migrating" nature
  of the syndrome.[2]
- Prognostic Patterns: In addition to migrating focal seizures, EEG may show patterns like hypsarrhythmia or burst suppression, which are associated with a poorer prognosis.[1][8]

### **Genetic Analysis**

Genetic testing is critical for identifying the underlying etiology and informing potential precision-medicine strategies.[8]

- Procedure: The primary method cited in recent case studies is Whole Exome Sequencing (WES).[8] WES involves sequencing the protein-coding regions of all genes in the genome. The process begins with DNA extraction from a patient's blood sample.[11] The exome is then captured and sequenced using Next-Generation Sequencing (NGS) platforms.[12][13]
- Data Analysis: The resulting sequence data is aligned to a reference genome. Variant calling
  is performed to identify differences between the patient's DNA and the reference. These
  variants are then filtered and annotated based on their frequency in the population, predicted
  effect on protein function, and association with known disease genes. Pathogenicity is
  assessed using criteria established by bodies like the American College of Medical Genetics
  (ACMG).[8]

# **Visualizations: Diagnostic and Prognostic Workflow**

The following diagram illustrates the logical workflow from clinical presentation to prognosis in **MMPSI**, based on the findings from the reviewed case studies.





Click to download full resolution via product page

A workflow for MMPSI diagnosis and prognosis.



#### Conclusion

Malignant Migrating Partial Seizures of Infancy is a devastating epileptic encephalopathy with a generally poor outcome. Large-scale case studies have been instrumental in shifting the understanding of MMPSI from a syndrome of unknown etiology to one with a significant, identifiable genetic basis.[1] The identification of specific gene variants such as those in KCNT1 and SCN2A is crucial.[8] Furthermore, clinical findings from EEG (hypsarrhythmia, burst suppression) and neuroimaging (abnormal MRI) serve as important prognostic biomarkers that can help stratify patients.[1] This multi-faceted approach, combining detailed electrophysiological analysis with advanced genetic sequencing, is essential for accurate diagnosis, prognostication, and the development of targeted therapeutic strategies that may ultimately improve the severe outcomes associated with this syndrome.[8]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Migrating partial seizures in infancy: a malignant disorder with developmental arrest PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malignant migrating partial seizures in infancy PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Malignant migrating partial seizures in infancy: an epilepsy syndrome of unknown etiology
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Malignant migrating partial seizures in infancy Wikipedia [en.wikipedia.org]
- 6. Malignant Migrating Partial Seizures of Infancy DoveMed [dovemed.com]
- 7. medlineplus.gov [medlineplus.gov]
- 8. researchgate.net [researchgate.net]
- 9. neurology.org [neurology.org]
- 10. Protocol for recording epileptiform discharges of EEG and behavioral seizures in freely moving mice PMC [pmc.ncbi.nlm.nih.gov]



- 11. dnagenotek.com [dnagenotek.com]
- 12. A Wide Spectrum of Genetic Disorders Causing Severe Childhood Epilepsy in Taiwan: A
  Case Series of Ultrarare Genetic Cause and Novel Mutation Analysis in a Pilot Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. intelliseq.com [intelliseq.com]
- To cite this document: BenchChem. [Literature Review of Malignant Migrating Partial Seizures of Infancy (MMPSI) Case Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662972#literature-review-of-mmpsi-case-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com